molecular formula C14H12BrNO B12661575 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 102830-63-7

6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No.: B12661575
CAS No.: 102830-63-7
M. Wt: 290.15 g/mol
InChI Key: QCSIYCMIYWCGDO-UHFFFAOYSA-N
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Description

6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the reaction of 2-phenylpyridine with bromine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include various substituted pyrano[2,3-b]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Lacks the bromine substituent, leading to different reactivity and applications.

    6-Bromo-2-pyridinecarboxaldehyde: Shares the bromine and pyridine moieties but differs in overall structure and reactivity.

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the heteroatoms and substituents present.

Uniqueness

6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific combination of a bromine atom and a pyrano[2,3-b]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

102830-63-7

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

6-bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C14H12BrNO/c15-12-8-11-6-7-13(17-14(11)16-9-12)10-4-2-1-3-5-10/h1-5,8-9,13H,6-7H2

InChI Key

QCSIYCMIYWCGDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=CC(=C2)Br)OC1C3=CC=CC=C3

Origin of Product

United States

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